1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

Catalog No.
S8013610
CAS No.
25989-85-9
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

CAS Number

25989-85-9

Product Name

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione

IUPAC Name

1-(4-methylphenyl)pyrrole-2,5-dione

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(12)14/h2-7H,1H3

InChI Key

KCFXNGDHQPMIAQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C=CC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=CC2=O

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione, also known as N-(4-methylphenyl)maleimide, is a synthetic organic compound with the molecular formula C11H9NO2C_{11}H_{9}NO_{2} and a molecular weight of approximately 187.19 g/mol. This compound features a pyrrole ring substituted with a para-methylphenyl group at the nitrogen atom and two carbonyl groups at the 2 and 5 positions of the pyrrole ring. Its structure allows it to participate in various

, primarily due to the electrophilic nature of the carbonyl groups. Key reactions include:

  • Diels-Alder Reaction: 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione can act as a dienophile in Diels-Alder reactions, forming adducts with diene compounds. For instance, it has been used in reactions with cyclopentadiene to produce bicyclic compounds .
  • Michael Addition: The compound can participate in Michael addition reactions where nucleophiles add to the carbonyl groups, leading to various derivatives that can be further functionalized .
  • Thermal Decomposition: Under certain conditions, this compound can undergo thermal decomposition, resulting in the formation of smaller organic molecules and potentially useful intermediates .

Research indicates that 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione exhibits biological activities that may include:

  • Anticancer Properties: Some studies suggest that derivatives of this compound may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth .
  • Antimicrobial Activity: The compound and its derivatives have shown potential antimicrobial effects against various bacterial strains, indicating its usefulness in pharmaceutical applications .

Several methods have been developed for synthesizing 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione:

  • Condensation Reactions: One common synthesis route involves the condensation of maleic anhydride with para-toluidine under acidic conditions, resulting in the formation of the pyrrole derivative .
  • Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving appropriate precursors such as substituted anilines and maleic anhydride or maleimides .

1-(4-Methylphenyl)-1H-pyrrole-2,5-dione has a range of applications:

  • Material Science: It is used in the production of polymers and resins due to its ability to undergo cross-linking reactions.
  • Organic Synthesis: The compound serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .
  • Fluorescent Probes: Its derivatives are utilized as fluorescent probes in biochemical assays due to their ability to interact with thiol groups in proteins .

Interaction studies have focused on how 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione interacts with biological macromolecules:

  • Protein Binding: Research has shown that this compound can bind to thiol-containing proteins, which is significant for developing targeted drug delivery systems and understanding its biological mechanisms .
  • Reactivity with Nucleophiles: The electrophilic nature of the carbonyl groups allows it to react with various nucleophiles, which is crucial for understanding its reactivity profile in biological systems .

Several compounds share structural features with 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione. Here are some notable examples:

Compound NameStructure TypeUnique Features
MaleimideUnsaturated cyclic amideKnown for its reactivity towards thiols
N-(Phenyl)maleimideUnsaturated cyclic amideExhibits similar reactivity but lacks methyl group
N-(3-Methylphenyl)maleimideUnsaturated cyclic amideSimilar structure but different substitution pattern
1H-Pyrrole-2,5-dioneSimple pyrrole derivativeLacks substitution at nitrogen

The uniqueness of 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione lies in its specific substitution pattern that enhances its reactivity and potential biological activity compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

UNII

LB7TXV3P6M

Related CAS

25989-85-9

Dates

Last modified: 11-23-2023

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